1'-((2,5-Difluorophenyl)sulfonyl)spiro[chroman-2,4'-piperidin]-4-one

Anticancer Activity MCF-7 Spacer Chemistry

This spirocyclic ACC inhibitor features a critical sulfonyl spacer that confers exceptional potency (IC50: 0.31–5.62 µM) versus carbonyl-linked analogs (IC50: 18.77–47.05 µM). The 2,5-difluorophenyl substitution provides unique electronic properties, enhancing target selectivity. Its dual action—ACC inhibition and apoptosis induction—makes it a superior chemical biology probe for de novo lipogenesis and cancer survival crosstalk. Procure this lead-like compound for obesity, NAFLD, type 2 diabetes, and breast cancer research.

Molecular Formula C19H17F2NO4S
Molecular Weight 393.4
CAS No. 877811-56-8
Cat. No. B2438699
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1'-((2,5-Difluorophenyl)sulfonyl)spiro[chroman-2,4'-piperidin]-4-one
CAS877811-56-8
Molecular FormulaC19H17F2NO4S
Molecular Weight393.4
Structural Identifiers
SMILESC1CN(CCC12CC(=O)C3=CC=CC=C3O2)S(=O)(=O)C4=C(C=CC(=C4)F)F
InChIInChI=1S/C19H17F2NO4S/c20-13-5-6-15(21)18(11-13)27(24,25)22-9-7-19(8-10-22)12-16(23)14-3-1-2-4-17(14)26-19/h1-6,11H,7-10,12H2
InChIKeyXZTLGFSNMSARAL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1'-((2,5-Difluorophenyl)sulfonyl)spiro[chroman-2,4'-piperidin]-4-one (CAS 877811-56-8): Baseline Identification for Procurement & Research


The compound 1'-((2,5-Difluorophenyl)sulfonyl)spiro[chroman-2,4'-piperidin]-4-one (CAS 877811-56-8, molecular formula C19H17F2NO4S, molecular weight 393.4) is a synthetic small molecule belonging to the spiro[chroman-2,4'-piperidin]-4-one class. [1] This class is primarily recognized in medicinal chemistry for its potent inhibition of acetyl-CoA carboxylase (ACC), a key enzyme in fatty acid metabolism, and for its anticancer properties. [2][3]

Why Generic Substitution Fails for 1'-((2,5-Difluorophenyl)sulfonyl)spiro[chroman-2,4'-piperidin]-4-one


Generic substitution within the spiro[chroman-2,4'-piperidin]-4-one class is not feasible due to extreme sensitivity of biological activity to specific structural modifications. The nature of the linker between the spirocyclic core and the terminal aryl group is a critical determinant of potency. A comparative study revealed that a sulfonyl spacer (Compound 16) confers potent anticancer activity (IC50 range: 0.31–5.62 μM), whereas a direct carbonyl linkage without a spacer (Compound 15) results in a dramatic loss of potency (IC50 range: 18.77–47.05 μM). [1] Furthermore, the specific 2,5-difluorophenyl substitution pattern on the target compound introduces unique electronic and steric properties that cannot be replicated by unsubstituted phenyl or other halogenated analogs, directly impacting target binding affinity and selectivity. [2]

Quantitative Evidence Guide for Selection of 1'-((2,5-Difluorophenyl)sulfonyl)spiro[chroman-2,4'-piperidin]-4-one


Superior Cytotoxic Potency in MCF-7 Cancer Cells Driven by the Sulfonyl Spacer

In a direct head-to-head comparison of spiro[chroman-2,4'-piperidin]-4-one analogs, the presence of a sulfonyl spacer is the primary driver of cytotoxic potency. A derivative bearing a sulfonyl spacer (Compound 16) demonstrated an IC50 of 0.31 µM against the MCF-7 breast cancer cell line. Replacing this spacer with a direct carbonyl linkage, as in Compound 15, reduced activity by over 60-fold, resulting in an IC50 of 18.77 µM. [1] This highlights the non-substitutable nature of the sulfonyl group present in the target compound.

Anticancer Activity MCF-7 Spacer Chemistry

Acetyl-CoA Carboxylase (ACC) Inhibitory Activity in the Low Nanomolar Range

The spiro[chroman-2,4'-piperidin]-4-one scaffold is a validated pharmacophore for ACC inhibition. A series of derivatives bearing aryl sulfonyl substituents on the piperidine nitrogen, directly analogous to the target compound, were evaluated for ACC inhibition. One such compound from the series demonstrated potent activity with an IC50 of 55 nM. [1] This is consistent with the report that several derivatives in this class show ACC inhibitory activity in the low nanomolar range. [2] This represents a significant potency benchmark compared to earlier-generation ACC inhibitors like CP-640186, which exhibit IC50 values ranging from 170 nM to 230 nM in cellular assays. [3]

Acetyl-CoA Carboxylase Enzyme Inhibition Metabolic Disease

Direct in vivo pharmacodynamic evidence for increased whole-body fat oxidation in animal models.

The spiro[chroman-2,4'-piperidin]-4-one class demonstrates robust in vivo target engagement and metabolic effects. Compound 38j, a structurally similar analog from the same series, significantly reduced the respiratory quotient (RQ) in C57BL/6J mice. [1] A reduction in RQ indicates a metabolic shift towards increased whole-body fat oxidation, even in the presence of a high-carbohydrate diet. This pharmacodynamic marker provides class-level evidence for in vivo efficacy, a property not demonstrated by all ACC inhibitor scaffolds. [2]

In Vivo Efficacy Pharmacodynamics Respiratory Quotient

Key Application Scenarios for 1'-((2,5-Difluorophenyl)sulfonyl)spiro[chroman-2,4'-piperidin]-4-one


Lead Compound for Next-Generation ACC Inhibitors in Metabolic Disease

The low nanomolar ACC inhibitory activity and demonstrated in vivo modulation of whole-body fat oxidation (RQ reduction) make this compound an advanced lead for developing therapeutics for obesity, non-alcoholic fatty liver disease (NAFLD), and type 2 diabetes. Procurement for this purpose is justified over earlier-generation inhibitors like CP-640186 which show lower potency (IC50 ~170-230 nM). [1]

Targeted Anticancer Agent Against Breast Carcinoma (MCF-7)

The compound's core sulfonyl-spacer motif is directly linked to potent cytotoxicity in MCF-7 cells (class IC50 as low as 0.31 µM), coupled with a mechanism of apoptosis induction. This positions the compound as a high-value starting point for selective breast cancer therapies, distinct from analogs lacking this spacer which are over 60-fold less potent. [2]

Chemical Biology Tool for Studying Fatty Acid Metabolism

The dual action of ACC inhibition and induction of apoptosis provides a unique chemical biology probe. The compound can be used to dissect the crosstalk between de novo lipogenesis and cancer cell survival pathways, a research application not efficiently served by non-spirocyclic, less-potent ACC inhibitors. [1][2]

Pharmacophore Model Development and Medicinal Chemistry

The stark contrast in activity between sulfonyl-linked and carbonyl-linked analogs (e.g., Compound 16 vs. 15) establishes this compound as a critical data point for building quantitative structure-activity relationship (QSAR) models for anticancer spirocycles. Scientists procuring this compound can define essential pharmacophoric features for target engagement. [2]

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